3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino propyl chain, and a pyrazole ring. Its chemical properties make it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The diethylamino propyl chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the diethylamino propyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction environments helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. For instance, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Diethylamino-1-propylamine: Shares the diethylamino propyl chain but lacks the pyrazole ring.
N,N-Diethyl-1,3-diaminopropane: Similar structure with two amino groups but no pyrazole ring.
N-(3-Aminopropyl)-N-methyl-1,3-propanediamine: Contains a similar propyl chain with amino groups but differs in the ring structure.
Uniqueness
3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of the pyrazole ring and the diethylamino propyl chain. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-amino-N-[3-(diethylamino)propyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-17(5-2)8-6-7-14-12(18)10-9-11(13)15-16(10)3/h9H,4-8H2,1-3H3,(H2,13,15)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLSAVIIQWFEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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